Acetylcholinesterase Inhibitory Potency: Typhaneoside vs. Structurally Related Isorhamnetin Glycosides
In a direct SAR study of isorhamnetin glycosides from Calendula officinalis, typhaneoside (isorhamnetin-3-O-(2″,6″-di-rhamnosyl)-glucoside) exhibited the weakest acetylcholinesterase (AChE) inhibitory activity among tested congeners with an IC₅₀ of 94.92 µM, compared with isorhamnetin-3-O-(2″,6″-di-acetyl)-glucoside (IC₅₀ 51.26 µM) and quercetin-3-O-(2″,6″-di-acetyl)-glucoside (IC₅₀ 36.47 µM) [1]. This demonstrates that the 2″,6″-di-rhamnosyl substitution pattern selectively attenuates AChE target engagement relative to acetylated congeners, providing a defined selectivity window.
| Evidence Dimension | AChE inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Typhaneoside IC₅₀ = 94.92 µM |
| Comparator Or Baseline | Isorhamnetin-3-O-(2″,6″-di-acetyl)-glucoside IC₅₀ = 51.26 µM; Quercetin-3-O-(2″,6″-di-acetyl)-glucoside IC₅₀ = 36.47 µM |
| Quantified Difference | Typhaneoside is 1.85-fold less potent than isorhamnetin-3-O-(2″,6″-di-acetyl)-glucoside; 2.60-fold less potent than quercetin-3-O-(2″,6″-di-acetyl)-glucoside |
| Conditions | In vitro AChE inhibition assay; 23 varieties of Calendula officinalis flowers; HPLC activity-based profiling |
Why This Matters
Researchers targeting AChE should select acetyl-substituted isorhamnetin glycosides over typhaneoside; conversely, typhaneoside's weaker AChE activity makes it a cleaner probe for non-cholinergic mechanisms such as autophagy or ferroptosis.
- [1] Olennikov DN, Chirikova NK, Kashchenko NI, et al. Isorhamnetin and Quercetin Derivatives as Anti-Acetylcholinesterase Principles of Marigold (Calendula officinalis) Flowers and Preparations. International Journal of Molecular Sciences. 2017;18(8):E1685. doi:10.3390/ijms18081685 View Source
